5-(4-chlorophenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide
Overview
Description
5-(4-chlorophenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H11ClN2O2S and its molecular weight is 318.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0229765 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Antimicrobial Agents
Researchers have explored the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, indicating the compound's potential utility in creating substances with moderate antimicrobial activity against pathogenic strains such as Escherichia coli and Salmonella typhi (Sah, Bidawat, Seth, & Gharu, 2014).
Development of Anticancer Agents
The compound has been used as a precursor in the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives with promising anticancer activity. These synthesized compounds exhibited good inhibitory activity against various cell lines, highlighting the potential of 5-(4-chlorophenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide derivatives in cancer treatment research (Atta & Abdel‐Latif, 2021).
Herbicidal Activity
Another significant application involves the synthesis and evaluation of 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives, which have shown significant preemergent and postemergent herbicidal activity against broadleaf and narrowleaf weeds in both greenhouse and field studies. This research demonstrates the compound's versatility in agricultural applications, specifically in weed management strategies (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).
Antiviral Research
The compound has also been explored for its potential in antiviral research. Specifically, derivatives synthesized from 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have been evaluated for anti-tobacco mosaic virus activity, demonstrating the compound's relevance in developing antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-11-5-3-10(4-6-11)14-8-13(18-20-14)15(19)17-9-12-2-1-7-21-12/h1-8H,9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHDHEJSGAYCNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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